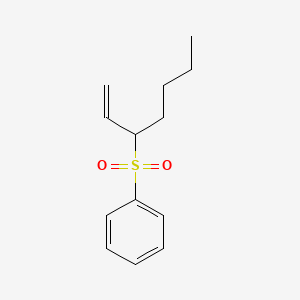

(Hept-1-ene-3-sulfonyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

62872-68-8 |

|---|---|

Molecular Formula |

C13H18O2S |

Molecular Weight |

238.35 g/mol |

IUPAC Name |

hept-1-en-3-ylsulfonylbenzene |

InChI |

InChI=1S/C13H18O2S/c1-3-5-9-12(4-2)16(14,15)13-10-7-6-8-11-13/h4,6-8,10-12H,2-3,5,9H2,1H3 |

InChI Key |

IRUJSASSDSCQLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C=C)S(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Methodologies for the Synthesis of Hept 1 Ene 3 Sulfonyl Benzene and Analogous Unsaturated Aryl Sulfones

Strategies Involving Carbon-Sulfur Bond Formation

The construction of the C-S bond is a cornerstone in the synthesis of aryl sulfones. Several approaches have been developed, each with its own advantages and substrate scope. These include the oxidation of more reduced sulfur-containing precursors, direct sulfonylation of aromatic rings, and the versatile nucleophilic substitution reactions of sulfinate salts.

Oxidative Routes from Sulfides or Sulfoxides

A common and direct method for preparing sulfones is the oxidation of the corresponding sulfides or sulfoxides. jchemrev.comthieme-connect.com This approach is often favored due to its straightforward nature. researchgate.net A variety of oxidizing agents have been employed for the direct conversion of thioethers to sulfones. jchemrev.com For instance, hydrogen peroxide in the presence of a molybdenum(VI)-based catalyst has been shown to be effective for the oxidation of various sulfides to sulfones at room temperature, tolerating sensitive functional groups like allyl and vinyl moieties. researchgate.net Other systems, such as those using permanganate (B83412) supported on active manganese dioxide, also offer efficient oxidation under heterogeneous or solvent-free conditions. organic-chemistry.org The chemoselectivity of sulfide (B99878) oxidation can often be controlled, for example, by adjusting the reaction temperature when using O2/air as the oxidant, allowing for the selective formation of either sulfoxides or sulfones. organic-chemistry.orgresearchgate.net

The oxidation of sulfides can also be achieved using reagents like iodosobenzene, which is particularly useful for sensitive unsaturated sulfides. jchemrev.com Furthermore, a combination of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide allows for the selective synthesis of sulfoxides or sulfones depending on the reaction conditions. organic-chemistry.org The use of urea-hydrogen peroxide with phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free method for oxidizing sulfides directly to sulfones without the formation of sulfoxide (B87167) intermediates. organic-chemistry.org

| Oxidant/Catalyst System | Substrate | Product | Key Features |

| H₂O₂ / Mo(VI) catalyst | Sulfides | Sulfones | Room temperature, tolerates sensitive functional groups. researchgate.net |

| Supported Permanganate | Sulfides | Sulfones | Heterogeneous or solvent-free conditions. organic-chemistry.org |

| O₂/Air | Sulfides | Sulfoxides or Sulfones | Chemoselectivity controlled by temperature. organic-chemistry.orgresearchgate.net |

| Urea-H₂O₂ / Phthalic Anhydride | Sulfides | Sulfones | Metal-free, avoids sulfoxide intermediate. organic-chemistry.org |

Sulfonylation Reactions on Aromatic Systems

The direct introduction of a sulfonyl group onto an aromatic ring, known as sulfonylation, is a fundamental method for synthesizing aryl sulfones. thieme-connect.com This can be achieved through reactions analogous to the Friedel-Crafts reaction, where an arene reacts with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a Lewis acid catalyst. jchemrev.com For instance, the reaction of an aryl compound with an alkyl sulfonic acid and a phosphorus reagent can yield alkyl aryl sulfones. google.com

Recent advancements have focused on developing milder and more efficient protocols. Copper-catalyzed coupling reactions of aryl halides with sulfinic acid salts in the presence of L-proline have been shown to proceed at moderate temperatures to give aryl sulfones in good yields. google.com Another approach involves the copper-catalyzed cross-coupling of boronic acids with sulfinic acid salts. google.com Furthermore, the sulfonylation of arenes can be achieved using sulfonamides activated by triflic anhydride, offering an alternative route using stable primary sulfonamides as the sulfonylating agent. thieme-connect.com

Nucleophilic Alkylation/Arylation of Sulfinate Salts

Sulfinate salts are versatile nucleophiles that can be alkylated or arylated to form sulfones. thieme-connect.com This method is widely used due to the good availability of sulfinate salts and the broad scope of suitable electrophiles, which include alkyl halides, epoxides, and Michael acceptors. thieme-connect.com For example, the reaction of sodium arenesulfinate with an alkyl halide under phase-transfer catalysis conditions is an effective method for synthesizing sulfones. acs.org

The reaction of sodium sulfinates with α,β-unsaturated ketones can lead to the formation of γ-keto sulfones. nih.gov While some methods require metal catalysts, metal-free approaches have also been developed. nih.gov For instance, an acid-mediated reaction between sodium sulfinates and α,β-unsaturated ketones provides a green and efficient route to γ-keto sulfones. nih.gov The nucleophilic substitution of α-bromoketones with sodium sulfinates, followed by asymmetric reduction, can yield chiral β-hydroxy sulfones. organic-chemistry.org

Addition Reactions to Unsaturated Hydrocarbons

An alternative strategy for synthesizing unsaturated sulfones involves the addition of a sulfonyl group across a double or triple bond of an alkene or alkyne. These methods often provide excellent control over regioselectivity and stereoselectivity.

Stereoselective Sulfonylation of Alkenes and Alkynes

The direct addition of a sulfonyl group to an unsaturated C-C bond is a powerful tool for creating vinyl and alkenyl sulfones. researchgate.net Photocatalytic methods have emerged as a versatile approach for the fluoroalkyl-sulfonylalkylation of both activated and unactivated alkenes and alkynes. chemrxiv.org These reactions often proceed with high stereoselectivity. chemrxiv.org For example, the reaction of Peterson reagents with aldehydes can produce Z-α,β-unsaturated sulfones with high selectivity. organic-chemistry.org

A metal-free decarboxylative sulfonylation of β-aryl-α,β-unsaturated carboxylic acids using sodium sulfinates and (diacetoxyiodo)benzene (B116549) has been developed to synthesize (E)-vinyl sulfones. nih.gov Similarly, a mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates provides a green and efficient route to vinyl sulfones. rsc.org

| Reaction Type | Reactants | Product | Key Features |

| Photocatalytic Fluoroalkyl-sulfonylalkylation | Alkenes/Alkynes, Fluoroalkyl sulfinate salts | Fluoroalkylated sulfones | High stereoselectivity, applicable to diverse substrates. chemrxiv.org |

| Peterson Olefination | Aldehydes, Silyl-substituted sulfone reagents | Z-α,β-Unsaturated sulfones | High Z-selectivity. organic-chemistry.org |

| Decarboxylative Sulfonylation | β-Aryl-α,β-unsaturated carboxylic acids, Sodium sulfinates | (E)-Vinyl sulfones | Metal-free, stereoselective. nih.gov |

| Mechanochemical Decarboxylative Sulfonylation | α,β-Unsaturated carboxylic acids, Sodium sulfinates | Vinyl sulfones | Green, solvent-free, efficient. rsc.org |

Hydrosulfonylation Approaches

Hydrosulfonylation involves the formal addition of an H-S bond (from a sulfonyl precursor) across an unsaturated bond. Palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids is an atom-economic method for preparing allylic sulfones with high regio- and stereoselectivity. rsc.org Catalyst-free hydrosulfonylation of electron-rich 1,3-dienes with sulfinic acids has also been reported, offering an environmentally benign and atom-economical synthesis of allylic sulfones. mdpi.com

The hydrosulfonylation of alkynes can be achieved through various methods. A multicomponent reaction involving aryl diazonium salts, potassium metabisulfite (B1197395) (K₂S₂O₅), and thiophenols allows for the preparation of vinyl sulfones at room temperature without the need for metal catalysts. researchgate.net Another approach utilizes sulfonyl hydrazides, which can react with internal alkynes via an electrooxidative process to form sulfonated enethers. rsc.org

Oxysulfonylation and Related Carbofunctionalization Reactions

Oxysulfonylation represents a powerful strategy for the difunctionalization of alkenes, installing both a sulfonyl group and an oxygen-containing functionality across a double bond. These reactions provide access to β-hydroxy or β-alkoxy sulfones, which are valuable precursors that can be further elaborated to unsaturated systems. Aerobic oxysulfonylation of alkenes using sulfinic acids is a notable method. mdpi.com For instance, an aerobic copper-catalyzed oxysulfonylation of vinylarenes with sodium sulfinates has been developed, which proceeds under mild conditions and shows excellent tolerance for various functional groups. organic-chemistry.org

Similarly, Cu(OAc)₂-catalyzed direct oxysulfonylation of alkenes with dioxygen and sulfonylhydrazides has been reported. mdpi.comnih.gov Another approach involves the reaction of alkenes with sodium arylsulfinates catalyzed by molecular iodine under aerobic oxidative conditions. mdpi.comnih.gov These methods highlight the utility of harnessing oxygen as a reactant in forming functionalized sulfone products. mdpi.com

Related carbofunctionalization reactions introduce a carbon-based group alongside the sulfonyl moiety. A novel multicomponent sulfonylation of alkenes has been developed to assemble β-substituted arylsulfones using potassium metabisulfite (K₂S₂O₅) as a sulfur dioxide source. nih.govacs.org This procedure is advantageous as it does not require external oxidants or metal catalysts. The mechanism is proposed to involve the formation of an arylsulfonyl radical, which then participates in alkoxyarylsulfonylation or hydroxysulfonylation of the alkene. nih.govacs.org

| Method | Sulfonyl Source | Key Reagents/Catalysts | Products | Reference |

| Aerobic Oxysulfonylation | Sodium Sulfinates | Cu Catalyst, O₂ | β-Keto Sulfones | organic-chemistry.org |

| Direct Oxysulfonylation | Sulfonylhydrazides | Cu(OAc)₂, O₂ | β-Hydroxy Sulfones | mdpi.comnih.gov |

| Multicomponent Sulfonylation | K₂S₂O₅ | Aryl Diazonium Salt | β-Alkoxy/Hydroxy Arylsulfones | nih.govacs.org |

Radical-Mediated and Photoredox Catalyzed Syntheses

Radical-based methodologies, particularly those energized by visible light, have become indispensable tools for constructing C-S bonds under mild conditions, offering alternatives to traditional, often harsher, synthetic routes.

Decarboxylative coupling provides a strategic route to vinyl sulfones from readily available α,β-unsaturated carboxylic acids. This transformation involves the extrusion of CO₂ to generate a vinyl radical intermediate, which is then trapped by a sulfonylating agent. A highly efficient, metal-free protocol utilizes (diacetoxyiodo)benzene (PhI(OAc)₂) to mediate the decarboxylative sulfonylation of β-aryl-α,β-unsaturated carboxylic acids with sodium sulfinates, yielding exclusively (E)-vinyl sulfones. rsc.orgresearchgate.net This method is valued for its operational simplicity and broad functional group compatibility. rsc.orgresearchgate.net

Copper-catalyzed versions of this reaction have also been established. By employing a catalytic amount of Cu(ClO₄)₂·6H₂O with 1,10-phenanthroline (B135089) as a ligand, α,β-unsaturated acids can be coupled with sodium aryl sulfinates to furnish (E)-vinyl sulfones. acs.org This radical coupling strategy is also noted for its exclusive production of the (E)-isomer. acs.org

| Catalyst/Mediator | Substrates | Product | Key Features | Reference |

| PhI(OAc)₂ | β-Aryl-α,β-unsaturated carboxylic acids, Sodium sulfinates | (E)-Vinyl sulfones | Metal-free, high efficiency | rsc.orgresearchgate.net |

| Cu(ClO₄)₂·6H₂O, 1,10-phenanthroline | α,β-Unsaturated acids, Sodium aryl sulfinates | (E)-Vinyl sulfones | Catalytic copper, exclusive (E)-isomer | acs.org |

Direct C-H functionalization offers an atom-economical approach to aryl sulfones by activating a C-H bond and forming a C-S bond, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org While many methods focus on aromatic C-H bonds, strategies for allylic C-H sulfonylation are particularly relevant for synthesizing unsaturated sulfones like (Hept-1-ene-3-sulfonyl)benzene.

A recently developed cobaloxime-catalyzed radical strategy enables the direct allylic C-H sulfonylation of alkenes with sulfonyl chlorides. acs.org This method operates under mild conditions and proceeds with outstanding regioselectivity (>20:1), providing a robust pathway to valuable allylic sulfones. acs.org The mechanism involves a synergistic interplay of halogen atom transfer (XAT) and hydrogen atom transfer (HAT) processes. acs.org This approach is scalable and tolerates a wide array of functional groups. acs.org

Multi-component reactions (MCRs) provide a powerful and efficient means of building molecular complexity in a single step. Several MCRs have been designed for the synthesis of unsaturated sulfones. A three-component strategy enabled by visible-light and nickel dual catalysis allows for the sulfonylalkenylation of styrenes. nih.gov This reaction assembles enantioenriched β-chiral sulfones from simple starting materials, including sulfinates, alkenes, and alkenyl halides. nih.gov

Another approach involves a three-component coupling of α-allenols, sulfur dioxide (using DABSO as a surrogate), and arenediazonium salts, promoted by visible light and a photoredox catalyst. ucm.es This sulfonylation-rearrangement cascade affords 2,2-disubstituted 3-(arylsulfonyl)but-3-enals. ucm.es Palladium-catalyzed three-component reactions have also been used, combining aryl iodides, a sulfur dioxide surrogate, and an electrophilic coupling partner to generate a diverse range of sulfones. rsc.orgrsc.org

| Catalysis | Components | Product Type | Key Features | Reference |

| Dual Nickel/Photoredox | Sulfinate, Styrene, Alkenyl halide | β-Alkenyl sulfones | Asymmetric, one-step skeletal assembly | nih.gov |

| Photoredox (Ru-based) | α-Allenol, DABSO, Diazonium salt | Substituted vinyl sulfones | Sulfonylation-rearrangement cascade | ucm.es |

| Palladium | Aryl iodide, DABSO, Electrophile | Aryl sulfones | One-pot, broad electrophile scope | rsc.orgrsc.org |

Chemo- and Regioselective Considerations in Synthetic Pathways

Controlling selectivity is a paramount challenge in the synthesis of complex molecules. For unsaturated sulfones, key considerations include the regioselectivity of the sulfonyl group addition (e.g., allylic vs. vinylic) and the stereoselectivity of the resulting double bond geometry.

The geometry of the carbon-carbon double bond in unsaturated sulfones is critical, and many synthetic methods show a strong preference for the thermodynamically more stable (E)-isomer. For example, decarboxylative sulfonylation of cinnamic acids consistently yields (E)-vinyl sulfones. rsc.orgacs.org Similarly, palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids provides linear allylic sulfones with a high degree of (E)-stereoselectivity. rsc.org Radical-mediated thiodesulfonylation of vinyl sulfones also produces vinyl sulfides predominantly with E stereochemistry, regardless of the starting sulfone's geometry. nih.gov

However, achieving the (Z)-isomer can be more challenging. Isomerization of a pre-formed vinyl sulfone can sometimes be used to access the Z-isomer. For instance, treatment of vinyl sulfones with DBU can mediate isomerization to the corresponding allylic sulfones, with the E:Z ratio being influenced by the substitution pattern. sci-hub.ru The choice of solvent and catalyst can also be pivotal in directing regioselectivity between vinyl and allyl sulfone isomers from the same starting materials, such as β-alkyl nitroalkenes. acs.org In some systems, the stabilization of the (Z)-isomer through intramolecular hydrogen bonds can be a key factor in controlling the E/Z ratio. nih.gov Electrochemical methods for synthesizing allyl sulfones from allyl trifluoroborates have also been shown to be highly regioselective. rsc.org

Positional Isomerism in Heptene (B3026448) Chain Attachment

Positional isomerism in unsaturated aryl sulfones, such as those derived from heptene, is a critical consideration in their synthesis and characterization. This form of structural isomerism arises when the functional group (the aryl sulfonyl group) and the carbon-carbon double bond can be located at different positions on the carbon skeleton of the heptene chain. libretexts.orgsavemyexams.comlibretexts.org The basic carbon framework remains the same, but the placement of these key features dictates the chemical and physical properties of the molecule. libretexts.org

For a heptenylsulfonylbenzene, there are several possibilities for positional isomerism based on two main factors:

The position of the double bond within the seven-carbon heptene chain. For a straight-chain heptene, the double bond can be at position 1, 2, or 3 (i.e., hept-1-ene, hept-2-ene, hept-3-ene). quora.com

The point of attachment of the benzenesulfonyl group to the heptene chain.

The combination of these factors gives rise to a variety of positional isomers. For instance, with a hept-1-ene backbone, the sulfonyl group could theoretically attach to any of the seven carbon atoms, leading to isomers like (hept-1-en-1-yl)sulfonylbenzene, (hept-1-en-2-yl)sulfonylbenzene, and the titular (hept-1-en-3-yl)sulfonylbenzene.

The synthesis of a specific positional isomer, such as this compound, which is a β,γ-unsaturated sulfone (also known as an allylic sulfone), requires precise control over the regioselectivity of the reaction. organic-chemistry.orgresearchgate.net The formation of allylic sulfones is a prominent area of research, with numerous methods developed to control which isomer is produced. organic-chemistry.orgresearchgate.net

Key synthetic strategies often involve the reaction of a sulfinate salt with an allylic substrate. nih.gov The regiochemical outcome—that is, which positional isomer is formed—is highly dependent on the catalyst and reaction conditions employed. For example, transition metal catalysis is a powerful tool for directing the regioselectivity of allylic sulfonylation. organic-chemistry.orgnih.gov

Palladium-catalyzed reactions of 1,3-dienes with sulfinic acids have been shown to provide access to chiral allylic sulfones. organic-chemistry.org The choice of ligands, such as chiral spiro phosphoramidite (B1245037) ligands, can determine which regio- and enantiomer is preferentially formed. researchgate.net

Rhodium-catalyzed methods using sulfonyl hydrazides can achieve high regioselectivity for branched allylic sulfones over their linear counterparts. organic-chemistry.orgacs.org

Molybdenum-catalyzed allylic substitutions have been developed for the regioselective synthesis of branched α,α-disubstituted allylic sulfones from tertiary allylic electrophiles. nih.gov

Metal-free approaches have also been established. The reaction of 1,3-dienes with sulfinic acids can proceed without a catalyst to yield branched allylic sulfones with high regioselectivity. researchgate.netmdpi.com Another metal-free method involves the reaction of β,β-disubstituted nitroalkenes with sodium arylsulfinates to produce allylic sulfones. organic-chemistry.org

The table below illustrates some of the potential positional isomers of heptenylsulfonylbenzene, highlighting the structural variations.

| Isomer Name | Structure | Classification | Notes |

| (Hept-1-en-1-yl)sulfonylbenzene | C₆H₅SO₂(CH)=CH(CH₂)₄CH₃ | α,β-Unsaturated Sulfone (Vinyl Sulfone) | The sulfonyl group is directly attached to the double bond. |

| (Hept-1-en-2-yl)sulfonylbenzene | C₆H₅SO₂(CH(CH=CH₂))(CH₂)₃CH₃ | Allylic Sulfone | A branched allylic sulfone. |

| (Hept-1-en-3-yl)sulfonylbenzene | C₆H₅SO₂(CH(CH₂CH₃))(CH=CH₂)) | β,γ-Unsaturated Sulfone (Allylic Sulfone) | The target compound. The sulfonyl group is one carbon away from the double bond. |

| (Hept-2-en-1-yl)sulfonylbenzene | C₆H₅SO₂(CH₂CH=CH(CH₂)₃CH₃) | Allylic Sulfone | A linear allylic sulfone. |

| (Hept-2-en-4-yl)sulfonylbenzene | C₆H₅SO₂(CH(CH₂CH₃))(CH=CHCH₃)) | Allylic Sulfone | A branched allylic sulfone. |

| (Hept-3-en-1-yl)sulfonylbenzene | C₆H₅SO₂(CH₂CH₂CH=CHCH₂CH₂CH₃) | Homoallylic Sulfone | The sulfonyl group is two carbons away from the double bond. |

The synthesis of β,γ-unsaturated sulfones like this compound can be achieved through various means, including the zinc-mediated coupling of allylic bromides with sulfonyl chlorides. researchgate.net The challenge in synthesizing a single, pure positional isomer lies in directing the nucleophilic attack of the sulfinate to the desired carbon on the allylic system, avoiding the formation of a mixture of isomers. The choice of starting materials, such as specific allylic carbonates or alcohols, and the catalytic system are paramount in achieving this control. organic-chemistry.orgorganic-chemistry.org

In-depth Analysis of the Chemical Reactivity and Mechanistic Aspects of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research focused on the compound this compound. As a result, a detailed article on its chemical reactivity and mechanistic investigations, as per the requested outline, cannot be generated at this time.

Searches for "this compound" and logical variations of this name have not yielded any specific studies that would provide the necessary data to accurately discuss the reactivity of its alkene moiety in the context of conjugate additions or cycloaddition reactions. The scientific community has not published specific findings on enantioselective and diastereoselective Michael additions, nucleophilic additions with carbon-based or heteroatom donors, or [2+2] photocycloadditions involving this particular compound.

While the general reactivity of vinyl sulfones, the class of compounds to which this compound belongs, is documented, any attempt to extrapolate this general knowledge to this specific, unstudied molecule would be speculative and would not meet the standards of scientific accuracy required for this article. The strict adherence to the provided outline, which demands detailed research findings, precludes the use of such generalized information.

Therefore, until research on this compound is conducted and published, it is not possible to provide a scientifically sound and detailed analysis of its chemical reactivity and mechanistic pathways as requested.

Chemical Reactivity and Mechanistic Investigations of Hept 1 Ene 3 Sulfonyl Benzene

Reactivity of the Alkene Moiety

Cycloaddition Reactions

Diels-Alder Type Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org In this concerted, pericyclic reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.org The reaction is driven by the formation of more stable σ-bonds from less stable π-bonds. organic-chemistry.org

Vinyl sulfones, such as (Hept-1-ene-3-sulfonyl)benzene, can serve as effective dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the sulfonyl group activates the double bond, making it more susceptible to cycloaddition. organic-chemistry.org

A notable example of this reactivity is the reaction of phenyl vinyl sulfone with cyclopentadiene. chempedia.info This reaction proceeds readily, demonstrating the dienophilic character of the vinyl sulfone. chempedia.info The reaction is facilitated by the favorable overlap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile, like the phenylsulfonyl group, lower the energy of the LUMO, accelerating the reaction. organic-chemistry.org

The stereoselectivity of the Diels-Alder reaction is a key feature. With cyclic dienes, the endo product is often favored under kinetic control due to secondary orbital interactions. organic-chemistry.org

| Reactants | Reaction Type | Key Features |

| This compound (as a vinyl sulfone) + Conjugated Diene | Diels-Alder Cycloaddition | The sulfonyl group activates the dienophile. |

| Phenyl vinyl sulfone + Cyclopentadiene | Diels-Alder Cycloaddition | Demonstrates the dienophilic nature of vinyl sulfones. chempedia.info |

Electrophilic Additions to the Double Bond

Halogenation and Hydrohalogenation Pathways

The double bond in this compound is susceptible to electrophilic addition reactions, including halogenation and hydrohalogenation.

Hydrohalogenation involves the addition of hydrogen halides (e.g., HCl, HBr) across the double bond. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon. wikipedia.org This regioselectivity is due to the formation of the more stable carbocation intermediate. wikipedia.org However, in the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. wikipedia.org

| Reaction | Reagents | Key Mechanistic Feature | Stereochemistry |

| Hydrohalogenation | HCl, HBr, HI | Formation of a carbocation intermediate. wikipedia.org | Not stereospecific. chadsprep.com |

| Halogenation (e.g., Bromination) | Br₂, Cl₂ | Formation of a cyclic halonium ion. masterorganicchemistry.com | Anti-addition. libretexts.org |

Intramolecular Participation of the Sulfonyl Group

The sulfonyl group in unsaturated sulfones can play a significant role in electrophilic addition reactions. In certain systems, the sulfonyl group can participate intramolecularly, influencing the stereochemical and regiochemical outcomes of the reaction. For instance, in the bromination of specific unsaturated bicyclic sulfones, the sulfonyl group can provide a stabilizing effect on an incipient carbocation center. rsc.org This participation can lead to the formation of products with specific stereochemistry, such as exo,exo-dibromides. rsc.org In some cases, this intramolecular interception of a reaction intermediate by the sulfonyl group can be quenched by the presence of water. rsc.org

Transformations Involving the Sulfonyl Group

Leaving Group Capabilities in Elimination Reactions (e.g., Julia Olefination, Ramberg–Bäcklund Reaction)

The sulfonyl group is an excellent leaving group in several important olefination reactions.

The Julia Olefination is a two-step process that converts a phenyl sulfone and an aldehyde or ketone into an alkene. wikipedia.org The reaction begins with the deprotonation of the sulfone to form a carbanion, which then adds to the carbonyl compound. wikipedia.org The resulting β-alkoxysulfone is then typically acylated and reductively eliminated to yield the alkene. alfa-chemistry.com A key feature of the classical Julia-Lythgoe olefination is its high E-stereoselectivity. mdpi.com Modified versions, such as the Julia-Kocienski olefination, utilize heteroaryl sulfones (like benzothiazol-2-yl sulfone) to enable a one-pot procedure. alfa-chemistry.com

The Ramberg–Bäcklund reaction transforms an α-halo sulfone into an alkene upon treatment with a base. wikipedia.org The mechanism involves the initial deprotonation at the α-position to the sulfonyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon bearing the halogen to form a transient three-membered cyclic sulfone (thiirane dioxide). wikipedia.orgchemistry-chemists.com This intermediate is unstable and spontaneously extrudes sulfur dioxide (SO₂) to furnish the alkene. wikipedia.org This reaction is synthetically valuable as it allows for the formation of a double bond at a specific location without rearrangement. chemistry-chemists.comorganic-chemistry.org The stereochemical outcome can be influenced by the choice of base, with weaker bases often favoring Z-alkenes and stronger bases favoring E-alkenes. organic-chemistry.org

| Reaction | Starting Material | Key Intermediate | Product |

| Julia Olefination | Phenyl sulfone and aldehyde/ketone | β-alkoxysulfone | Alkene wikipedia.org |

| Ramberg–Bäcklund Reaction | α-halo sulfone | Thiirane dioxide | Alkene wikipedia.org |

Stabilization of Adjacent Carbanions and Radicals

The electron-withdrawing nature of the sulfonyl group plays a crucial role in stabilizing adjacent negative charges and unpaired electrons.

Carbanion Stabilization: The sulfonyl group effectively stabilizes an adjacent carbanion through inductive effects and d-orbital participation. siue.edufiveable.me This stabilization facilitates the deprotonation of the α-carbon, making sulfones valuable substrates in reactions that proceed through carbanionic intermediates, such as the Julia olefination and the Ramberg–Bäcklund reaction. wikipedia.orgwikipedia.orgsiue.edu The negative charge on the carbanion is delocalized onto the electronegative oxygen atoms of the sulfonyl group. siue.edu

Radical Stabilization: Sulfonyl radicals themselves are important reactive intermediates in various chemical transformations. acs.org The sulfonyl group can also stabilize adjacent carbon-centered radicals. Both electron-donating and electron-withdrawing groups have been shown to stabilize radicals. youtube.com The addition of sulfonyl radicals to alkenes and alkynes is a useful method for creating functionalized sulfonyl compounds. nih.gov Furthermore, the β-elimination of a sulfonyl radical from an α-sulfonamidoyl radical is a key step in certain radical cyclization reactions that lead to the formation of imines. nih.gov

| Species Stabilized | Mechanism of Stabilization | Relevance |

| Carbanion | Inductive effect and resonance/d-orbital participation. siue.edufiveable.me | Formation of intermediates in Julia Olefination and Ramberg–Bäcklund reactions. wikipedia.orgwikipedia.org |

| Radical | Delocalization of electron density. youtube.com | Participation in radical addition and cyclization reactions. nih.govnih.gov |

Desulfonylation and Desulfitative Functionalizations

The sulfonyl group in allylic sulfones like this compound can be removed or replaced through various methods. These reactions are valuable for removing the sulfonyl group after it has served its synthetic purpose. researchgate.net

Reductive desulfonylation aims to replace the carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org This is typically achieved using reducing agents such as active metals (sodium amalgam, aluminum amalgam), tin hydrides, or transition metal complexes. wikipedia.org For allylic sulfones, palladium-catalyzed desulfonylation methods are often preferred as they can prevent the common side reaction of double bond transposition, which can occur with metal amalgams or tin hydrides. researchgate.netwikipedia.org The reaction involves the cleavage of one of the C–S bonds, leading to sulfur-free organic products. wikipedia.org Mechanistically, reductions with metal amalgams are thought to proceed via electron transfer to the sulfone, which then fragments into a sulfinate anion and the more stable organic radical, which is subsequently reduced and protonated. wikipedia.org

Beyond simple removal, the allylsulfonyl moiety can act as a precursor to a C-radical, enabling a variety of desulfitative functionalizations . nih.gov This approach allows for the substitution of the sulfonyl group with other functionalities, such as alkynyl, azido, trifluoromethylthio, and halo groups, through radical chemistry. nih.gov

| Reagent/System | Typical Conditions | Outcome/Remarks | Reference |

|---|---|---|---|

| Sodium Amalgam (Na/Hg) | MeOH, Na₂HPO₄ | Effective for reduction, but may cause allylic transposition of the double bond. | wikipedia.org |

| Aluminum Amalgam (Al/Hg) | Aqueous THF | Chemoselective for reducing α-sulfonylated carbonyl groups. | wikipedia.org |

| Samarium(II) Iodide (SmI₂) | THF, HMPA | Used for reductive elimination of β-hydroxy or β-acyloxy sulfones to form alkenes. | wikipedia.org |

| Pd(PPh₃)₄ / LiHBEt₃ | THF | Provides high site and stereoselectivity, avoiding double bond migration. | researchgate.netwikipedia.org |

Reactivity of the Aryl Moiety

The benzene (B151609) ring of this compound is subject to reactions characteristic of aryl sulfones, including electrophilic aromatic substitution and modern cross-coupling methodologies.

Electrophilic Aromatic Substitution Reactions

Application of Sulfonyl as a Temporary Blocking GroupWhile the alkylsulfonyl group itself is not typically used as a blocking group, the related sulfonic acid group (-SO₃H) is famously employed in this capacity due to the reversibility of the sulfonation reaction.wikipedia.orgmasterorganicchemistry.compearson.comThis strategy is used to direct electrophiles to the ortho position of an activated ring that would otherwise yield predominantly the para product due to steric hindrance.masterorganicchemistry.compearson.com

The process involves three main steps:

Blocking: The sterically accessible para position is first blocked by sulfonation with fuming sulfuric acid (H₂SO₄ + SO₃). masterorganicchemistry.comyoutube.com

Substitution: The desired electrophilic aromatic substitution is then carried out. With the para position occupied, the activating group directs the incoming electrophile to the ortho position. pearson.com

De-blocking: The sulfonic acid group is removed by treatment with dilute hot aqueous acid, restoring a hydrogen atom at the para position and yielding the ortho-substituted product. wikipedia.orgmasterorganicchemistry.com

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Sulfonation (Blocking) | SO₃, H₂SO₄ (fuming sulfuric acid) | Installs an -SO₃H group at the sterically favored para-position. | masterorganicchemistry.com |

| 2 | Electrophilic Substitution | e.g., Br₂, FeBr₃ | The desired electrophile is directed to the ortho-position. | pearson.com |

| 3 | Desulfonation (De-blocking) | Dilute H₂SO₄, Heat | Removes the -SO₃H blocking group, yielding the ortho-substituted product. | wikipedia.orgmasterorganicchemistry.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

Aryl sulfones can serve as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netchemrxiv.org This allows for the formation of C-C bonds by coupling the aryl sulfone with an organoboron reagent, typically a boronic acid. rsc.org The reaction proceeds via the oxidative addition of the palladium(0) catalyst into the C–S bond of the sulfone, which is often the turnover-limiting step. researchgate.netchemrxiv.org

The reactivity of the aryl sulfone is influenced by the substituents on both the aryl ring and the sulfur atom. For instance, trifluoromethylphenyl sulfone shows higher reactivity than diphenyl sulfone, which in turn is more reactive than phenyl methyl sulfone. chemrxiv.org Introducing electron-withdrawing groups on the aryl ring of the sulfone facilitates the Pd-catalyzed activation of the C–SO₂ bond. acs.org This methodology enables the synthesis of non-symmetric biaryl compounds, which are important structures in many areas of chemistry. researchgate.netnih.gov

| Aryl Sulfone | Boronic Acid | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Diphenyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂ / RuPhos | K₃PO₄, DMSO, 130 °C | - | chemrxiv.org |

| Trifluoromethylphenyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂ / RuPhos | K₃PO₄, DMSO, 80 °C | High | chemrxiv.org |

| Aryl sulfamate | Arylboronic acid | NHC–Pd(II)–Mp complex | - | Good to High | rsc.org |

Theoretical and Computational Chemistry of Hept 1 Ene 3 Sulfonyl Benzene

Reaction Mechanism Elucidation

Regio- and Stereoselectivity Prediction

Information regarding the prediction of regio- and stereoselectivity for reactions involving "(Hept-1-ene-3-sulfonyl)benzene" is not available in the reviewed scientific literature. Computational studies detailing the transition states, activation energies, and thermodynamic stabilities of potential products, which are essential for these predictions, have not been found.

Molecular Dynamics Simulations

No specific molecular dynamics simulation studies for "this compound" were identified in the available literature. Such simulations would provide insights into the conformational dynamics, solvation effects, and intermolecular interactions of the compound, but this data is currently absent from scientific records.

Advanced Spectroscopic Characterization Techniques for Hept 1 Ene 3 Sulfonyl Benzene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For (Hept-1-ene-3-sulfonyl)benzene, a combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the proton and carbon framework.

1D and 2D NMR for Structural Assignment

The initial structural analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical environment and multiplicity of all protons, while the ¹³C NMR spectrum identifies the number of unique carbon environments. For molecules of this complexity, however, signal overlap is common, necessitating 2D NMR for unambiguous assignments. magritek.com

Key 2D NMR experiments for the structural assignment of this compound include:

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It is invaluable for tracing the connectivity of the entire heptene (B3026448) alkyl chain, from the terminal vinyl protons to the butyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. magritek.com It provides a direct link between the ¹H and ¹³C assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for establishing the connectivity between different fragments of the molecule, for instance, linking the proton at C3 to the carbons of the phenyl ring across the sulfonyl group.

The combination of these experiments allows for the complete and unambiguous assignment of every proton and carbon signal, confirming the molecular constitution of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1 (Vinyl) | ~118 | ~5.3 (dd) | C2, C3 |

| C2 (Vinyl) | ~135 | ~5.9 (ddd) | C1, C3, C4 |

| C3 | ~65 | ~3.8 (m) | C1, C2, C4, C5, C1' |

| C4 | ~30 | ~1.7 (m) | C2, C3, C5, C6 |

| C5 | ~28 | ~1.4 (m) | C3, C4, C6, C7 |

| C6 | ~22 | ~1.3 (m) | C4, C5, C7 |

| C7 | ~14 | ~0.9 (t) | C5, C6 |

| C1' (Aromatic) | ~140 | - | H3, H2'/H6' |

| C2'/C6' (Aromatic) | ~128 | ~7.9 (d) | C4', C1' |

| C3'/C5' (Aromatic) | ~129 | ~7.6 (t) | C1', C4' |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes or restricted rotations. acs.org In this compound, rotation around the C3-S and S-C1' single bonds may be hindered. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, it may be possible to slow this rotation sufficiently to observe distinct signals for different rotational isomers (rotamers). nih.govmdpi.com The coalescence of these signals as the temperature is raised can be analyzed to determine the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility and steric hindrance around the sulfonyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. nih.gov These methods are complementary and provide a characteristic "fingerprint" for the compound.

For this compound, the key functional groups each produce distinct and identifiable peaks:

Sulfonyl Group (SO₂): This group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch (νas) and a symmetric stretch (νs). acdlabs.com

Benzene (B151609) Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C in-ring stretching vibrations appear in the 1600-1450 cm⁻¹ region. lumenlearning.com Out-of-plane (oop) bending bands in the 900-675 cm⁻¹ range can indicate the substitution pattern.

Alkene Group (C=C): The C=C double bond stretch typically appears as a moderate intensity band. The vinyl C-H stretching vibrations are also found above 3000 cm⁻¹.

Alkyl Chain (C-H): Aliphatic C-H stretching vibrations from the heptene chain are consistently observed in the 3000-2850 cm⁻¹ region. lumenlearning.com

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent technique for observing the C=C and S=O symmetric stretches, which might be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong (IR) |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong (IR) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium to Strong |

| Alkene C=C | Stretch | 1680 - 1640 | Medium |

| Alkene =C-H | Stretch | 3100 - 3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule, which allows for the unambiguous calculation of its elemental formula. measurlabs.com For this compound (C₁₃H₁₆O₂S), HRMS can confirm this composition with high accuracy (typically within 5 ppm). nih.govcolorado.edu

Beyond elemental composition, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through controlled fragmentation. The fragmentation pattern is a reproducible fingerprint that helps confirm the arrangement of atoms. Key fragmentation pathways expected for this compound include:

Loss of SO₂: A common fragmentation pathway for sulfones is the neutral loss of sulfur dioxide (SO₂). researchgate.net

Cleavage of the Phenyl-Sulfur Bond: This results in the formation of a phenyl cation or a heptenylsulfinate radical cation.

Cleavage of the Alkyl-Sulfur Bond: Fragmentation at the C3-S bond can occur.

Fragmentation of the Alkyl Chain: The heptene chain can undergo various cleavages, particularly alpha to the double bond.

Sulfone-Sulfinate Rearrangement: Under electron impact conditions, rearrangement to a less stable sulfinate ester followed by fragmentation can sometimes be observed. researchgate.net

Table 3: HRMS Data and Expected Fragments for this compound

| Species | Formula | Calculated Exact Mass |

|---|---|---|

| [M]+• | C₁₃H₁₆O₂S | 236.0871 |

| [M - SO₂]+• | C₁₃H₁₆ | 172.1252 |

| [C₆H₅SO₂]+ | C₆H₅O₂S | 141.0010 |

| [C₇H₁₁]+ | C₇H₁₁ | 95.0861 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom, yielding accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.net

For a derivative of this compound that forms a suitable crystal, X-ray analysis would provide:

Unambiguous Confirmation of Connectivity: It serves as the ultimate proof of the molecular structure.

Precise Bond Parameters: Accurate measurements of the S=O and S-C bond lengths and the O-S-O and C-S-C bond angles can be obtained and compared to other known sulfone structures. nih.govst-andrews.ac.uk The geometry around the sulfonyl group is typically a distorted tetrahedron.

Conformation in the Solid State: The analysis reveals the preferred conformation of the molecule as it exists in the crystal lattice, including the orientation of the phenyl ring relative to the alkyl chain.

Intermolecular Interactions: It details how molecules pack together in the crystal, revealing non-covalent interactions such as hydrogen bonds or van der Waals forces that dictate the crystal structure. st-andrews.ac.uk

Table 4: Typical Bond Parameters for Phenyl Sulfone Moieties from X-ray Crystallography Data derived from published crystallographic studies of related sulfones. st-andrews.ac.uk

| Parameter | Typical Value Range |

|---|---|

| S=O Bond Length | 1.42 - 1.46 Å |

| S-C(aryl) Bond Length | 1.75 - 1.78 Å |

| S-C(alkyl) Bond Length | 1.77 - 1.80 Å |

| O-S-O Bond Angle | 117° - 121° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). rsc.org Chiroptical spectroscopy techniques are specifically designed to probe and characterize chiral molecules.

Circular Dichroism (CD) spectroscopy is the most common of these techniques. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov

Enantiomeric Distinction: The (R)- and (S)-enantiomers of a chiral compound will produce CD spectra that are perfect mirror images of each other. A positive peak (known as a positive Cotton effect) in one enantiomer's spectrum will correspond to a negative peak in the other's. nih.gov

Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of an enantiomer can often be determined.

Measurement of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample. nih.gov A racemic mixture (50:50 of R and S) is CD-silent, as the opposing signals cancel out. By calibrating with an enantiomerically pure sample, CD can be used as a rapid method to determine the enantiopurity of a mixture.

Therefore, CD spectroscopy is an indispensable tool for the full stereochemical characterization of chiral this compound derivatives.

Role of Hept 1 Ene 3 Sulfonyl Benzene As a Synthetic Building Block

Precursor in Stereocontrolled Carbon-Carbon Bond Forming Reactions

Unsaturated sulfones are extensively used in reactions that form new carbon-carbon bonds with a high degree of stereocontrol. The electron-withdrawing nature of the sulfonyl group activates the double bond for nucleophilic attack and influences the stereochemical outcome of various transformations.

The synthesis of chiral sulfones is of significant interest due to their prevalence in biologically active molecules. researchgate.netnih.gov Asymmetric hydrogenation and conjugate additions are prominent methods for achieving enantiomerically enriched sulfones from α,β-unsaturated precursors.

Rhodium-catalyzed asymmetric hydrogenation of allylic and α-substituted vinyl sulfones has proven to be a highly efficient method for producing chiral sulfones with excellent enantioselectivity. rsc.orgrsc.orgacs.org For instance, the use of chiral phosphine ligands in conjunction with a rhodium catalyst allows for the delivery of hydrogen across the double bond in a stereoselective manner, leading to high yields and enantiomeric excesses (ee). rsc.orgrsc.org

Another powerful strategy is the catalytic enantioselective conjugate addition of nucleophiles to vinyl sulfones. nih.gov Organocatalysts, particularly those derived from cinchona alkaloids, have been successfully employed to facilitate the addition of various carbon nucleophiles, constructing all-carbon quaternary stereocenters with high enantioselectivity. nih.gov

Table 1: Asymmetric Synthesis of Chiral Sulfones

| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-(R,R)-f-spiroPhos | β-Ester allylic sulfones | Chiral β-ester sulfones | 92–99.9% rsc.orgrsc.org |

| Asymmetric Hydrogenation | Rh/(S)-(+)-DTBM-Segphos | α-Substituted vinyl sulfones | Chiral α-substituted sulfones | Up to 99% acs.org |

| Conjugate Addition | Cinchona alkaloid derivatives | α-Cyanoacetates and vinyl sulfones | γ-Cyano-γ-aryl/alkyl sulfones | High nih.gov |

| Allylic Substitution | Pd-catalyst with phosphoramidite (B1245037) ligand | Vinyl cyclic carbonates | Tertiary allylic sulfones | Excellent dntb.gov.ua |

Vinyl and allylic sulfones are effective partners in annulation reactions, which are processes that form a new ring onto a pre-existing molecule. scripps.edu Their ability to act as Michael acceptors initiates a cascade of reactions leading to the formation of cyclic structures. researchgate.netacs.org

For example, the Michael-initiated ring closure (MIRC) of lithiated allylsulfone carbanions with α,β-unsaturated ketones or esters leads to the formation of highly functionalized cyclopentanes. researchgate.net In these reactions, the allylic sulfone acts as a three-carbon building block. The stereoselectivity of these additions can be very high, often controlled by chelation effects with the lithium cation. researchgate.net Vinyl sulfones can also participate in [3+2] cycloadditions with ylides or as dienophiles in Diels-Alder reactions to construct five- and six-membered rings, respectively. wikipedia.org The sulfonyl group can later be removed reductively, making it a traceless activating group. wikipedia.org

Intermediate in Functional Group Interconversions and Modulations

The sulfonyl group in molecules like (Hept-1-ene-3-sulfonyl)benzene is not just an activating group but also a versatile functional handle that can be transformed into other functionalities. The allylic sulfone moiety can be considered a "chemical chameleon" due to its dual nucleophilic and electrophilic nature at the adjacent carbon. acs.org

One of the most common transformations is the reductive cleavage of the carbon-sulfur bond, which effectively replaces the sulfonyl group with a hydrogen atom. This is often achieved using reagents like samarium(II) iodide or zinc. wikipedia.orgnih.gov This desulfonylation is a key step in many synthetic sequences where the sulfone is used to control stereochemistry or facilitate a particular bond formation and is no longer needed in the final product.

Furthermore, allylic sulfones can serve as precursors to other functional groups. For instance, palladium-catalyzed reactions of allylic sulfones can lead to the formation of new C-C, C-N, or C-O bonds, where the sulfinate acts as a leaving group. acs.orgrsc.org This allows for the introduction of a wide range of substituents at the allylic position. The vinyl sulfone moiety can also be functionalized through reactions like asymmetric dihydroxylation to introduce vicinal diols. nih.gov

Strategies for Diversity-Oriented Synthesis using the Sulfone Moiety

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from simple starting materials. cam.ac.uk The versatile reactivity of allylic and vinyl sulfones makes them excellent scaffolds for DOS strategies.

A key approach involves the desulfonylative functionalization of alkyl allyl sulfones. nih.gov In this strategy, the allylsulfonyl group acts as a precursor to a carbon-centered radical. This radical can then be trapped by various radical trapping reagents, leading to a diverse array of products through desulfonylative alkynylation, azidation, trifluoromethylthiolation, and halogenation. nih.gov

Vinyl sulfone-modified synthons, often derived from readily available starting materials like carbohydrates, can be used to generate a library of enantiomerically pure compounds. mdpi.com The vinyl sulfone acts as a Michael acceptor for a variety of nucleophiles, and the stereochemical outcome of the addition can be controlled by existing stereocenters in the molecule, leading to appendage diversity. mdpi.com This approach has been used to create libraries of trisubstituted tetrahydrofurans. mdpi.com The development of DNA-compatible methods for vinyl sulfone synthesis further expands their use in the construction of DNA-encoded chemical libraries (DEL), a powerful tool in drug discovery. rsc.org

Table 2: Diversity-Oriented Synthesis Strategies

| Strategy | Precursor | Key Transformation | Resulting Functionalities |

|---|---|---|---|

| Desulfonylative Functionalization | Alkyl allyl sulfones | Radical generation and trapping | Alkynes, azides, trifluoromethylthiolated compounds, halides nih.gov |

| Michael Additions to Chiral Synthons | Vinyl sulfone-modified carbohydrates | Nucleophilic addition | Diverse enantiomerically pure substituted heterocycles mdpi.com |

| DNA-Encoded Library Synthesis | DNA-conjugated alkenes and sodium sulfinates | On-DNA vinyl sulfone synthesis | Large libraries of potential drug candidates rsc.org |

Emerging Trends and Future Research Perspectives on Hept 1 Ene 3 Sulfonyl Benzene

Development of Sustainable Synthetic Methodologies

The synthesis of sulfones is increasingly moving towards greener and more sustainable methods that minimize waste and avoid harsh reagents. nih.gov Future research on (Hept-1-ene-3-sulfonyl)benzene will likely prioritize photocatalysis, electrochemistry, and biocatalysis for its construction. nih.govacs.org

Photocatalysis: Visible-light photocatalysis offers a powerful tool for forming C–S bonds under mild conditions. nih.gov Sulfonyl radicals can be generated from precursors like sulfonyl hydrazides or sulfinates and then added to alkenes or alkynes. acs.orgrsc.org For a molecule like this compound, a potential photocatalytic route could involve the addition of a phenylsulfonyl radical to hept-1-ene, followed by functionalization. Recent studies have demonstrated the photocatalytic alkenylation of alkyl bromides with vinyl phenyl sulfones, suggesting pathways for modifying the heptenyl chain. rsc.org These methods often proceed at room temperature, reducing the energy demands of traditional synthesis. nih.gov

Electrochemistry: Electrosynthesis provides a reagent-free method for oxidation and reduction, making it a highly sustainable approach. researchgate.net The electrochemical synthesis of vinyl sulfones has been achieved by coupling alkenes with sulfonyl hydrazides in water, eliminating the need for transition metals and external oxidants. nih.gov Such a method could be adapted for the synthesis of this compound precursors. Electrochemical methods can generate sulfonyl radicals from sulfonyl hydrazides or sulfinic acids, which then react with suitable substrates. nih.govrsc.org The reactions are often performed in undivided cells under constant current, offering operational simplicity. nih.govnih.gov

Biocatalysis: The use of enzymes and microorganisms for chemical transformations is a cornerstone of green chemistry. While less common for C-S bond formation, biocatalytic oxidation of sulfides to sulfones is well-established. researchgate.netorientjchem.org Various strains of fungi, such as Aspergillus ochraceus and Penicillium funiculosum, have shown excellent activity in oxidizing sulfides to their corresponding sulfones with high yields. researchgate.netorientjchem.org A potential biocatalytic route to this compound could involve the enzymatic oxidation of the corresponding sulfide (B99878), (hept-1-ene-3-yl)(phenyl)sulfane. This approach offers high selectivity under mild, aqueous conditions. thieme-connect.com

| Methodology | Precursors | Key Features | Potential Application for this compound |

|---|---|---|---|

| Photocatalysis | Sulfonyl hydrazides, Sulfinates, Alkenes | Mild reaction conditions, visible light energy source. nih.gov | Radical addition of a phenylsulfonyl group to a C7 alkene backbone. |

| Electrochemistry | Sulfonyl hydrazides, Alkenes, Sodium sulfinates | Metal- and oxidant-free, can be performed in water. nih.govresearchgate.net | Electrochemical cross-coupling of a styrene derivative with a sulfonyl precursor. nih.gov |

| Biocatalysis | Sulfides | High selectivity, aqueous media, ambient temperature. orientjchem.org | Oxidation of (hept-1-ene-3-yl)(phenyl)sulfane using fungal strains. researchgate.net |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The creation of stereogenic centers is a critical goal in modern synthesis. For this compound, the carbon atom at the 3-position is a potential stereocenter. Future research will focus on developing catalytic systems that can control the stereochemistry at this position.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for creating enantioenriched compounds. nih.govacs.org Systems using palladium catalysts with chiral ligands have been successfully employed to synthesize chiral allylic sulfones from vinyl cyclic carbonates and sodium sulfinates. dntb.gov.ua Another approach involves the palladium-catalyzed asymmetric allylic sulfonation of allylic acetates with sodium sulfite, which directly yields chiral allylic sulfonic acids. rsc.org These methodologies could be adapted to generate enantiomerically enriched this compound.

Furthermore, iridium-catalyzed asymmetric hydrogenation presents a promising route. Studies have shown that terminal homoallyl sulfones can be hydrogenated with high enantioselectivity using chiral iridium catalysts, establishing a benzylic stereocenter. acs.org This strategy could be applied to a precursor of this compound to install chirality. The success of these transformations often relies on the dynamic kinetic resolution of intermediate enolates or the specific coordination of the substrate to the chiral metal complex. nih.govacs.org

| Catalytic System | Reaction Type | Substrates | Key Outcome |

|---|---|---|---|

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation/Sulfonylation | Allylic acetates, Vinyl cyclic carbonates, Sulfinates. dntb.gov.uarsc.org | Access to enantioenriched allylic sulfones and sulfonic acids. rsc.org |

| Iridium/Chiral Ligand | Asymmetric Hydrogenation | Homoallylic sulfones. acs.org | Installation of stereocenters adjacent to the sulfonyl group with high enantioselectivity. acs.org |

| Nickel/Chiral Ligand | Asymmetric Reductive Arylation | α-chlorosulfones, Aryl halides. dntb.gov.ua | Formation of enantioenriched α,α-disubstituted sulfones. dntb.gov.ua |

Investigation of Unprecedented Reactivity Pathways and Cascade Reactions

Vinyl and allylic sulfones are versatile building blocks capable of participating in a wide array of reactions due to the electron-withdrawing nature of the sulfonyl group. researchgate.netorganic-chemistry.org Future work on this compound will undoubtedly explore its participation in novel reaction pathways and complex cascade sequences.

Cascade reactions, which involve multiple bond-forming events in a single operation, offer a highly efficient means of building molecular complexity. A reported cascade reaction between cinnamyl azides and methyl vinyl sulfone directly generates complex dihydro-pyrrolo-pyrazole heterocycles. nih.gov This demonstrates the potential of the vinyl sulfone moiety to act as a linchpin in complex transformations. Investigating analogous reactions for this compound could lead to the rapid synthesis of novel heterocyclic scaffolds.

The dual reactivity of allylic sulfones allows them to act as both Michael acceptors and partners in cycloaddition reactions. researchgate.net Exploring unprecedented [4+2], [3+2], or other cycloaddition reactions with this compound could yield novel cyclic and polycyclic structures that would be difficult to access through other means. The development of tandem reactions, such as a Michael addition followed by an intramolecular cyclization, represents a fertile ground for future discovery.

Advanced Computational Design and Prediction of Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net For this compound and its derivatives, computational methods can provide deep insights into their electronic structure, reaction mechanisms, and spectroscopic properties. mdpi.com

Future research will likely employ computational modeling to:

Predict Reaction Outcomes: By calculating the activation energies of different potential reaction pathways, researchers can predict the regioselectivity and stereoselectivity of reactions involving the allylic sulfone moiety. This can guide the design of experiments and the selection of optimal catalysts and reaction conditions.

Design Novel Derivatives: Computational screening can be used to design derivatives of this compound with tailored electronic properties. For instance, by adding electron-donating or electron-withdrawing groups to the benzene (B151609) ring, the reactivity of the allylic system can be precisely tuned for specific applications. youtube.commasterorganicchemistry.com Studies on sulfonamides have shown how computational docking can estimate binding energies to biological targets, a strategy applicable to sulfone drug design. nih.gov

Elucidate Mechanisms: DFT calculations can help elucidate complex reaction mechanisms, such as those in photocatalytic or cascade reactions, by identifying key intermediates and transition states. researchgate.net This fundamental understanding is crucial for optimizing existing reactions and discovering new ones.

The integration of computational design with synthetic efforts will accelerate the discovery of new derivatives of this compound with enhanced or novel properties, paving the way for their application in materials science and medicinal chemistry. nih.govbenthamscience.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.